molecular formula C10H7Cl2N3OS B2794697 6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one CAS No. 571150-97-5

6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2794697
CAS No.: 571150-97-5
M. Wt: 288.15
InChI Key: ZIRHQXZFHDVTDF-UHFFFAOYSA-N
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Description

6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that contains a triazine ring substituted with a dichlorophenylmethyl group and a sulfanylidene group

Scientific Research Applications

6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many triazine derivatives have biological activity and can interact with various enzymes or receptors .

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be explored for use in various fields, such as medicinal chemistry, materials science, or agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea in the presence of a base, followed by cyclization with cyanogen bromide. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Sodium methoxide or potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Dihydro derivatives of the triazine ring

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide

Uniqueness

6-[(3,4-dichlorophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one is unique due to its specific substitution pattern and the presence of both a sulfanylidene group and a triazine ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-[(3,4-dichlorophenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c11-6-2-1-5(3-7(6)12)4-8-9(16)13-10(17)15-14-8/h1-3H,4H2,(H2,13,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRHQXZFHDVTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=NNC(=S)NC2=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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